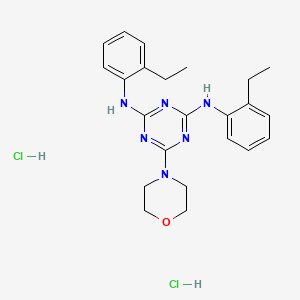

N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

Description

N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s structure features a triazine ring substituted with two 2-ethylphenyl groups and a morpholino group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

2-N,4-N-bis(2-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O.2ClH/c1-3-17-9-5-7-11-19(17)24-21-26-22(25-20-12-8-6-10-18(20)4-2)28-23(27-21)29-13-15-30-16-14-29;;/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPGMQAKWNSWPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4CC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the nucleophilic substitution of cyanuric chloride with 2-ethylphenylamine and morpholine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. The reaction proceeds through the sequential substitution of chlorine atoms on the cyanuric chloride by the amine groups, resulting in the formation of the desired triazine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group or the 2-ethylphenyl groups can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dichloromethane, ethanol, or water, with temperature control to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new triazine derivative with different substituents, while hydrolysis can produce amines and other smaller organic molecules.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that derivatives of 1,3,5-triazines exhibit significant anticancer properties. For instance, compounds related to N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine have been tested against various human cancer cell lines. A study evaluated the in vitro anticancer activity of triazine derivatives against cell lines such as DAN-G and A-427, showing promising cytotoxic effects with IC50 values ranging from 5.67 to 15.02 µM . The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.

1.2 PI3K/mTOR Inhibition

Another significant application of triazine derivatives is their role as inhibitors of the PI3K/mTOR pathway, which is crucial for cellular growth and survival. The optimization of bis(morpholino-1,3,5-triazine) derivatives has led to the development of potent inhibitors that could serve as therapeutic agents in cancer treatment . This pathway is often dysregulated in various cancers, making these compounds valuable in targeted therapy strategies.

3.1 Herbicide Development

The triazine structure is well-known for its herbicidal properties. Compounds like N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride can be modified to enhance their efficacy as herbicides by targeting specific pathways in plants . The development of such compounds can lead to more effective weed management solutions in agricultural practices.

Case Studies

Several studies have documented the synthesis and evaluation of triazine derivatives:

- Study on Anticancer Activity : A series of triazine compounds were synthesized and tested for their anticancer properties against multiple cell lines with promising results indicating their potential as new therapeutic agents .

- Development of UV Stabilizers : Research focused on integrating triazines into polymer matrices demonstrated enhanced UV stability and material longevity .

Mechanism of Action

The mechanism of action of N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, the compound is believed to inhibit key enzymes or signaling pathways involved in cancer cell growth. The triazine ring structure allows it to bind to these targets effectively, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

6-Chloro-N2,N4-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine: This compound has a similar triazine core but with a chlorine substituent instead of a morpholino group.

2,4-Disubstituted Thiazoles: These compounds share some structural similarities and exhibit a range of biological activities, including antibacterial and antitumor properties.

Uniqueness

N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholino group enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride (CAS Number: 1216865-89-2) is a compound within the 1,3,5-triazine family that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

- Molecular Formula : C23H30Cl2N6O

- Molecular Weight : 477.4 g/mol

- Structure : This compound features a triazine ring substituted with morpholino and ethylphenyl groups, which are crucial for its biological activity.

Synthesis

The synthesis of N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of cyanoguanidine with appropriate aldehydes and amines under acidic conditions followed by purification processes to yield the desired compound .

Anticancer Properties

Research indicates that derivatives of 1,3,5-triazine compounds exhibit significant anticancer activity. Specifically, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines:

- Triple-Negative Breast Cancer (MDA-MB231) : The compound demonstrated selective inhibition of MDA-MB231 cells with a reported GI50 value of approximately 0.06 µM for certain analogs .

- Mechanism of Action : The biological activity is primarily attributed to the inhibition of key enzymes involved in cancer progression such as DNA topoisomerase IIα and various kinases .

Other Biological Activities

In addition to anticancer effects, N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine derivatives have shown potential in modulating CNS receptors:

- Receptor Binding : Compounds in this class have been reported to bind to histamine H4 and serotonin 5-HT6 receptors, suggesting possible applications in treating neurological disorders .

Case Studies

- In Vitro Studies : A library of triazine derivatives was screened for antiproliferative effects against several breast cancer cell lines. The most promising results were observed with compounds that had electron-donating groups in specific positions on the phenyl rings .

- In Vivo Efficacy : In animal models, certain derivatives exhibited significant tumor reduction in subcutaneous and orthotopic xenograft models when administered intravenously. This highlights the potential for clinical applications in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly affect the biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| Para-position (R1) | Enhanced activity with electron-donating groups |

| Meta-position (R1) | Less sensitive to substituent position |

| R2 Group Variation | Combinations with specific substituents yielded optimal activity against MDA-MB231 cells |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride. First, 2-ethylphenylamine is introduced at positions 2 and 4 of the triazine ring under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine at 0–5°C). The morpholino group is then added at position 6 via reflux in a polar aprotic solvent (e.g., 1,4-dioxane) . Final dihydrochloride salt formation requires HCl treatment in ethanol. Key controls include stoichiometric ratios of amines to cyanuric chloride, temperature gradients, and inert atmospheres to prevent hydrolysis. Purity is verified via HPLC (>95%) and NMR .

Q. How do the substituents (2-ethylphenyl, morpholino) influence the compound’s solubility and stability in biological assays?

- Methodological Answer : The 2-ethylphenyl groups enhance lipophilicity, requiring solubilization agents like DMSO (≤1% v/v) for in vitro assays. The morpholino group improves aqueous solubility via hydrogen bonding, critical for pharmacokinetic studies. Stability tests (e.g., 24-hour incubation in PBS at 37°C with HPLC monitoring) reveal degradation <5% under physiological pH . Pre-formulation studies using cyclodextrins or liposomes are recommended for long-term storage .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for 2-ethylphenyl; morpholino protons at δ 3.6–3.8 ppm) .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect [M+H]+ at m/z 477.4 (free base) and 549.9 (dihydrochloride) .

- XRD : For crystalline batches, single-crystal X-ray diffraction resolves dihedral angles between triazine and aryl groups, critical for SAR analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity against cancer cell lines?

- Methodological Answer :

- Step 1 : Compare IC50 values across panels (e.g., NCI-60) with structurally analogous triazines (e.g., 3,4-dimethylphenyl vs. 2-ethylphenyl substituents) to identify substituent-driven potency trends .

- Step 2 : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinase targets (e.g., EGFR, PI3K), guided by morpholino’s role in H-bond interactions .

- Step 3 : Synthesize derivatives with halogenated aryl groups or modified morpholino rings (e.g., piperidine) to test resistance mechanisms in 3D tumor spheroids .

Q. What experimental strategies resolve contradictions in reported IC50 values across studies (e.g., variability in HeLa vs. MDA-MB-231 cells)?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., serum concentration, incubation time) and validate cell line authenticity via STR profiling.

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes (e.g., CYP3A4) .

- Cross-Study Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for batch effects and normalizing to reference compounds (e.g., doxorubicin) .

Q. How does the morpholino group mediate interactions with enzymatic targets, and what methods validate these mechanisms?

- Methodological Answer :

- Kinase Assays : Use recombinant kinases (e.g., PI3Kγ) in ADP-Glo assays to quantify inhibition (IC50) and compare to morpholino-free analogs .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) to confirm entropy-driven interactions from the morpholino’s conformational flexibility .

- Mutagenesis : Engineer kinase mutants (e.g., PI3Kγ H940A) to disrupt hydrogen bonding with the morpholino oxygen, then assess activity loss via Western blot (e.g., p-Akt suppression) .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent Models : Administer via IV (5 mg/kg) and oral (10 mg/kg) routes in Sprague-Dawley rats. Collect plasma at t = 0.5, 1, 2, 4, 8, 24 hours for LC-MS/MS analysis (Cmax, AUC, t1/2) .

- Toxicology : Perform histopathology on liver/kidney tissues after 28-day dosing. Measure ALT, creatinine, and BUN levels. Compare to positive controls (e.g., cisplatin) .

- PDX Models : Use patient-derived xenografts (e.g., triple-negative breast cancer) to correlate efficacy with human-relevant biomarkers (e.g., Ki-67 reduction) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?

- Methodological Answer :

- Solubility Screening : Use shake-flask method with UV-Vis quantification across solvents (DMSO, PBS, ethanol). Account for pH (e.g., 1.2 vs. 7.4) and temperature (25°C vs. 37°C) .

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers (≥10 μM) to distinguish true solubility from colloidal dispersion .

- Co-Solvency Studies : Optimize with PEG-400 or Tween-80 for in vivo formulations, ensuring <0.1% hemolysis in whole blood assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.